4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring, a morpholine group, and a chlorobenzylidene hydrazine moiety. These structural features contribute to its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where morpholine reacts with the triazine ring.
Addition of the Chlorobenzylidene Hydrazine Moiety: The final step involves the condensation of 3-chlorobenzaldehyde with hydrazine to form the chlorobenzylidene hydrazine, which is then coupled with the triazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazine ring or the chlorobenzylidene group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring and the morpholine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazine moiety.
Reduction: Reduced forms of the triazine ring and chlorobenzylidene group.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool in biochemistry.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The compound’s structure suggests it could be modified to enhance its pharmacological properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The triazine ring and hydrazine moiety are key functional groups that interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-(3-chlorobenzylidene)hydrazino]-N-(4-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine
- (2E)-2-(3-Chlorobenzylidene)-1,4-bis[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoxaline
- (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine
Uniqueness
The uniqueness of 4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of interactions and modifications, making it a versatile tool in scientific research.
Properties
Molecular Formula |
C21H22ClN7O |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22ClN7O/c1-15-5-7-18(8-6-15)24-19-25-20(27-21(26-19)29-9-11-30-12-10-29)28-23-14-16-3-2-4-17(22)13-16/h2-8,13-14H,9-12H2,1H3,(H2,24,25,26,27,28)/b23-14+ |
InChI Key |
OLNVZNYQBGBPOH-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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